Bacopaside X

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Bacopaside X implica la extracción de Bacopa monnieri seguida de procesos de purificación. La extracción se realiza típicamente utilizando solventes como metanol o etanol. El extracto crudo se somete luego a técnicas cromatográficas para aislar el this compound. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para este fin .

Métodos de Producción Industrial: La producción industrial de this compound se puede mejorar mediante enfoques biotecnológicos como el cultivo de suspensión celular, el cultivo de brotes, el cultivo de raíces y el cultivo de raíces pilosas. Estos métodos proporcionan un ambiente controlado para el crecimiento de Bacopa monnieri, asegurando un rendimiento constante de this compound. Los biorreactores también se emplean para la producción a gran escala, ofreciendo un entorno óptimo para el crecimiento de la planta y la producción de bacopasides .

Análisis De Reacciones Químicas

Acid-Catalyzed Deglycosylation

Under acidic conditions, Bacopaside X undergoes sequential hydrolysis to yield aglycones:

-

Deglycosylation : Removal of sugar units produces jujubogenin .

-

Further hydrolysis : Jujubogenin is converted to ebelin lactone via ring-opening and lactonization .

Table 1: Hydrolysis Products of this compound

| Reaction Condition | Product | Key Structural Change |

|---|---|---|

| Mild acid (pH 3–4) | Jujubogenin | Loss of trisaccharide moiety |

| Strong acid (HCl, reflux) | Ebelin lactone | Formation of γ-lactone ring |

Synthetic Lethality in DNA Repair-Deficient Cells

This compound exhibits toxicity in Saccharomyces cerevisiae lacking the DNA repair endonuclease RAD1. This effect is linked to its ability to disrupt vacuolar membranes, though it lacks specificity for RAD1-deficient cells compared to Bacopasaponin C .

Table 2: Growth Inhibition in Yeast Strains (IC₅₀, μM)

| Compound | Wild-Type Yeast | rad1Δ Yeast |

|---|---|---|

| This compound | 12.4 ± 1.2 | 10.8 ± 0.9 |

| Bacopasaponin C | 18.3 ± 1.5 | 6.7 ± 0.7 |

Receptor Binding Affinity

This compound shows moderate binding to dopamine D1 receptors (Kᵢ = 9.06 μM) but negligible affinity for serotonin or muscarinic receptors . The intact trisaccharide moiety sterically hinders docking into CNS receptor pockets .

Table 3: Radioligand Binding Assay Results

| Receptor | This compound (Kᵢ, μM) | Ebelin Lactone (Kᵢ, μM) |

|---|---|---|

| D1 | 9.06 | >100 |

| 5-HT2A | >100 | 4.21 |

| M1 | >100 | 0.45 |

Comparative Reactivity with Analogues

This compound differs from Bacopasaponin C in its aglycone configuration (jujubogenin vs. pseudojujubogenin) and sugar chain orientation, leading to distinct biological activities .

Table 4: Structural and Functional Comparison

| Feature | This compound | Bacopasaponin C |

|---|---|---|

| Aglycone | Jujubogenin | Pseudojujubogenin |

| Sugar Chain | α-L-Arabinofuranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosyl | β-D-Glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→2)]-α-L-arabinopyranosyl |

| RAD1Δ Specificity | No | Yes |

Stability and Degradation

This compound is stable in neutral aqueous solutions but degrades under prolonged UV exposure or alkaline conditions (pH > 9), forming oxidation byproducts .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action:

Bacopaside X has demonstrated significant neuroprotective effects, primarily through its role as an acetylcholinesterase inhibitor. In studies, it exhibited an IC50 value of 12.78 μM, indicating strong inhibitory activity against acetylcholinesterase, comparable to donepezil, a standard drug used in Alzheimer's treatment . This inhibition is crucial as it increases the availability of acetylcholine, a neurotransmitter associated with memory and learning.

Case Study: Scopolamine-Induced Alzheimer’s Model

A study assessed the synergistic effects of this compound alongside quercetin in a scopolamine-induced Alzheimer’s disease model in mice. The results indicated that both compounds improved cognitive functions significantly compared to the control group. Behavioral assessments using the Morris water maze showed enhanced memory retention and reduced anxiety-like behavior in treated subjects . Moreover, biochemical analyses revealed improvements in oxidative stress markers and neuroinflammatory cytokines, suggesting a robust neuroprotective mechanism .

Cognitive Enhancement

Clinical Trials:

Clinical trials have explored the cognitive-enhancing properties of Bacopa monnieri extracts containing this compound. One trial involved elderly participants diagnosed with mild cognitive impairment, who showed significant improvement in cognitive functions after 12 weeks of treatment with Bacopa monnieri extract . The Mini-Mental State Examination scores indicated enhanced orientation, attention, and language abilities among participants.

Pharmacological Attributes

Binding Affinity Studies:

In vitro studies have shown that this compound binds effectively to various receptors implicated in neuroprotection and cognition. A study reported binding affinities towards dopamine D1 receptors, which are involved in mood regulation and cognitive processes . This suggests that this compound may influence multiple pathways related to mental health.

Antioxidant Activity

Oxidative Stress Reduction:

this compound exhibits antioxidant properties that contribute to its neuroprotective effects. Research indicates that it helps reduce lipid peroxidation and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase in brain tissues . These actions mitigate oxidative stress, a key factor in neurodegenerative diseases.

Summary Table of Applications

Mecanismo De Acción

Bacopaside X ejerce sus efectos a través de múltiples mecanismos:

Mejora Cognitiva: This compound inhibe la acetilcolinesterasa, lo que lleva a un aumento de los niveles de acetilcolina, un neurotransmisor crucial para el aprendizaje y la memoria.

Antiinflamatorio: El compuesto modula las vías inflamatorias, reduciendo la producción de citoquinas proinflamatorias.

Anticancerígeno: This compound induce la apoptosis en las células cancerosas a través de la activación de caspasas y la modulación de las vías apoptóticas.

Comparación Con Compuestos Similares

Bacopaside X es parte de una familia de bacopasides, que incluyen:

Bacoside A: Una combinación de bacoside A3, bacopaside II e isómeros de jujubogenina de bacopasaponina C.

Bacoside B: Similar al bacoside A pero con diferentes enlaces glucosídicos, lo que contribuye a su perfil farmacológico único.

Bacopaside II: Otra saponina triterpenoide con efectos neuroprotectores y antiinflamatorios.

Singularidad del this compound: this compound destaca por su estructura molecular específica, que contribuye a sus potentes efectos neuroprotectores y de mejora cognitiva. Su capacidad para modular múltiples vías, incluyendo el estrés oxidativo, la inflamación y la apoptosis, lo convierte en un compuesto valioso en el tratamiento de enfermedades neurodegenerativas y trastornos cognitivos .

En conclusión, this compound es un compuesto multifacético con un potencial significativo en varios campos científicos y médicos. Sus propiedades únicas y mecanismos de acción lo convierten en un candidato prometedor para futuras investigaciones y desarrollo.

Actividad Biológica

Bacopaside X is a bioactive compound derived from Bacopa monnieri, a plant widely recognized for its cognitive-enhancing and neuroprotective properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative conditions such as Alzheimer's disease.

Overview of this compound

This compound is one of several saponins found in Bacopa monnieri, which has been traditionally used in Ayurvedic medicine for enhancing memory and cognitive functions. The compound is known for its antioxidant properties and ability to modulate various neurobiological pathways.

- Antioxidant Activity : this compound exhibits significant free radical scavenging abilities, which help in reducing oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage caused by reactive oxygen species (ROS) .

- Neuroprotection : The compound has been shown to enhance the expression of neurotrophic factors, which support neuronal survival and growth. It also regulates the activity of key neuroreceptors, including AMPA, NMDA, and GABA receptors, contributing to its neuroprotective effects .

- Cholinergic Modulation : this compound influences cholinergic signaling by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Pharmacological Properties

The pharmacological properties of this compound have been investigated through various in vitro and in vivo studies. Below is a summary of key findings:

1. Cognitive Impairment in Alzheimer's Disease

A study assessed the effects of Bacopa monnieri extract containing this compound on cognitive deficits induced by amyloid-β in rats. The results indicated that treatment with the extract improved cognitive performance and reduced amyloid plaque accumulation in the hippocampus. Additionally, it restored the balance of pro-apoptotic and anti-apoptotic proteins (Bax/Bcl-2), indicating a protective effect against neurodegeneration .

2. Neuroprotective Effects Against Oxidative Stress

In another study focusing on oxidative stress, rats treated with this compound exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound effectively mitigates oxidative damage within neuronal tissues .

Propiedades

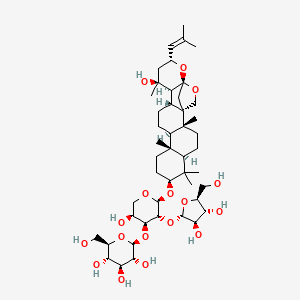

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.